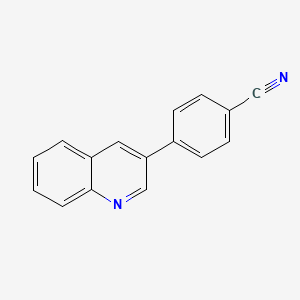

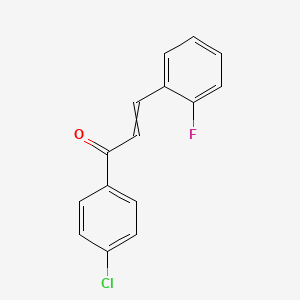

4-(3-Quinolinyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clean Procedure for Synthesis of Chromeno[4,3-b]benzo[f]quinolin-6-one Derivatives

The synthesis of chromeno[4,3-b]benzo[f]quinolin-6-one derivatives is achieved through a reaction involving N-arylidenenaphthalen-2-amine and 4-hydroxycoumarin. This process is catalyzed by TEBAC in an aqueous medium, which is considered environmentally friendly due to the use of water as a solvent. The yields from this synthesis are reported to be good to high, and the structures of the resulting compounds are confirmed through spectroscopic data and X-ray analysis. This method represents a clean and efficient approach to synthesizing this class of compounds .

Synthesis of Benzo[g]quinoline Derivatives

The synthesis of 3-substituted benzo[g]quinolin-4-ones is described as a two-stage process. Initially, 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one undergoes condensation with aromatic aldehydes in an alkaline medium to form benzylidene derivatives. These intermediates then isomerize into more stable benzyl derivatives. The final structure of the benzo[g]quinolin-4-ones, which exist in a tautomeric oxo form, is supported by IR and UV spectral data. This method provides a pathway for the synthesis of benzoquinoline derivatives with potential applications .

Green Synthesis of Functionalized Benzo[f]furo[3,2-c]chromen-4-(5H)-ones and Furo[3,2-c]quinolin-4-(5H)-ones

A novel, environmentally friendly synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones is presented. This three-component reaction involves 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, an aromatic aldehyde, and isonitrile. The process benefits from microwave irradiation and operates under catalyst-free and solvent-free conditions, which enhances atom-efficiency and eliminates the need for work-up or purification steps. The synthesized compounds have been virtually screened against various therapeutic targets, showing promising interactions with some. This method is highlighted as being milder and more advanced compared to previous synthesis methods for related structures .

Scientific Research Applications

Crystal Structure Analysis : The compound 4-(6-Quinolyloxymethyl)benzonitrile was synthesized and analyzed for its crystal structure. The study found specific intermolecular interactions and hydrogen bonding patterns within its structure (Zhao, Li, Wu, & Wan, 2009).

Applications in Organic Synthesis : Research into palladium-catalyzed direct arene cyanation has shown the importance of benzonitriles for the dye, agrochemical, and pharmaceutical industries. This method facilitates the direct cyanation of several marketed small-molecule drugs, common pharmacophores, and organic dyes (Zhao, Xu, & Ritter, 2019).

Quinolinone Structures in Various Fields : Studies of quinolinones, including 4-quinolinones, reveal their usefulness as building blocks in pharmacy, medicine, physics, and engineering. These compounds can adapt their molecular structures with different ligands for varied applications (Michelini et al., 2019).

Charge-Transfer Dynamics : The compound 4-(Dimethylamino)benzonitrile, similar in structure, has been studied for over 50 years for its photoinduced charge-transfer compounds. This research provides insights into the detailed microscopic mechanism of charge transfer (Rhinehart, Challa, & McCamant, 2012).

Synthesis and Antitumor Evaluation : Benzimidazole derivatives related to benzonitriles have been synthesized and evaluated for their antitumor activity. This research contributes to understanding the potential of these compounds in cancer treatment (Hranjec et al., 2010).

Catalytic Activity in Chemical Reactions : A ruthenium(III) complex with benzo[h]quinoline as a ligand showed efficient catalytic activity for the aerobic oxidative dehydrogenation of benzylamines to benzonitriles. This highlights its potential in catalysis and industrial chemical processes (Aiki et al., 2011).

Future Directions

Quinoline-based compounds, including 4-(3-Quinolinyl)benzonitrile, have potential applications in the field of medicinal chemistry . For example, one study discusses the design, synthesis, and in silico studies of quinoline-based-benzo[d]imidazole derivatives as potent α-glucosidase inhibitors . This suggests that this compound and similar compounds could be further studied for their potential as new anti-diabetic agents .

Mechanism of Action

Mode of Action

Quinoline derivatives have been studied for their potential as enoyl acp-reductase inhibitors . Enoyl ACP-reductase is an enzyme involved in bacterial fatty acid synthesis, making it a potential target for antimicrobial agents .

Biochemical Pathways

This pathway involves the conversion of nitriles into amides, which may be a first step in the mineralization of benzonitrile herbicides .

properties

IUPAC Name |

4-quinolin-3-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2/c17-10-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)18-11-15/h1-9,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIDLGRBJZTYQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)